Essential ENaC Blocker Precursor
Benzoic acid, 4-(4-aminobutyl)-, methyl ester is a critical synthetic intermediate used in the preparation of a series of 2-substituted pyrazinoylguanidine analogues. The final compounds derived from this intermediate pathway (e.g., compounds 30-34) demonstrated exceptional potency as epithelial sodium channel (ENaC) blockers, with IC50 values below 10 nM [1]. In contrast, the prototypical ENaC blocker amiloride, which does not utilize this specific para-substituted benzoate architecture, exhibits significantly lower potency. The study's lead compound (compound 32) was reported to be 102-fold more potent than amiloride [1].
| Evidence Dimension | Biological potency of final drug candidate derived from the intermediate |
|---|---|
| Target Compound Data | IC50 < 10 nM for ENaC blockers synthesized using this intermediate [1] |
| Comparator Or Baseline | Amiloride (prototypical ENaC blocker) |
| Quantified Difference | Lead compound (32) is 102-fold more potent than amiloride; all tested compounds in the series more potent than amiloride [1] |
| Conditions | In vitro assay measuring sodium-dependent short-circuit current on bronchial ENaC [1] |
Why This Matters
This establishes the compound's essential role in accessing a chemotype with a documented 102-fold improvement in potency over the clinical benchmark, directly impacting drug discovery program selection.
- [1] Hirsh AJ, Molino BF, Zhang J, et al. Design, synthesis, and structure-activity relationships of novel 2-substituted pyrazinoylguanidine epithelial sodium channel blockers: drugs for cystic fibrosis and chronic bronchitis. J Med Chem. 2006;49(14):4098-4115. PMID: 16821771. View Source
